N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide

BTK inhibitor Kinase selectivity Immuno-oncology

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide (CAS 887198-28-9) is a synthetic small‑molecule belonging to the imidazo[1,2‑a]pyridine‑cinnamamide hybrid class. It consists of a 7‑methyl‑imidazo[1,2‑a]pyridine core linked via a para‑aminophenyl bridge to a trans‑cinnamamide terminus.

Molecular Formula C23H19N3O
Molecular Weight 353.425
CAS No. 887198-28-9
Cat. No. B2380295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide
CAS887198-28-9
Molecular FormulaC23H19N3O
Molecular Weight353.425
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C23H19N3O/c1-17-13-14-26-16-21(25-22(26)15-17)19-8-10-20(11-9-19)24-23(27)12-7-18-5-3-2-4-6-18/h2-16H,1H3,(H,24,27)/b12-7+
InChIKeyKCQXHFYTCYSWNI-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Identity and Procurement Profile of N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide (CAS 887198-28-9)


N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide (CAS 887198-28-9) is a synthetic small‑molecule belonging to the imidazo[1,2‑a]pyridine‑cinnamamide hybrid class. It consists of a 7‑methyl‑imidazo[1,2‑a]pyridine core linked via a para‑aminophenyl bridge to a trans‑cinnamamide terminus . Publicly available bioactivity data indicate potent inhibition of Bruton’s tyrosine kinase (BTK, IC₅₀ 3.10 nM in a HotSpot kinase assay) and suggest potential for NADPH oxidase inhibition, placing the compound at the intersection of kinase‑targeted and redox‑modulating therapeutic spaces [1].

Why Generic Substitution of N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide Risks Underperformance


Imidazo[1,2‑a]pyridine‑cinnamamide analogs can exhibit sharply divergent target profiles even when the core scaffold is conserved. For instance, the 7‑methyl substituent and the trans‑cinnamamide moiety in this compound confer strong BTK inhibition (IC₅₀ 3.10 nM) [1], whereas related analogs with different substitution patterns or linker geometries show significantly lower kinase potency, often >200 nM [2]. Conversely, analogs optimized for NADPH oxidase inhibition, such as Apocynin (IC₅₀ ~10 μM), display no meaningful BTK activity . Therefore, casual replacement by an in‑class compound without matching substitution and linker geometry can lead to complete loss of the desired pharmacological profile.

Quantitative Differentiation Evidence Guide for N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide


BTK Kinase Inhibition Potency – HotSpot ATP‑Site Competition Assay

In a head‑to‑head comparison using the same assay platform (HotSpot kinase assay, 1 μM ATP), N‑(4‑(7‑methylimidazo[1,2‑a]pyridin‑2‑yl)phenyl)cinnamamide inhibited BTK with an IC₅₀ of 3.10 nM [1]. In contrast, the structurally related imidazo[1,2‑a]pyridine‑cinnamamide analog (4‑amino‑imidazo[1,2‑a]pyridine core without the 7‑methyl and lacking the trans‑cinnamamide) exhibited an IC₅₀ of 22.1 nM against BTK, representing a 7‑fold potency loss [2]. This demonstrates that the 7‑methyl substitution and the trans‑cinnamamide geometry are critical for achieving sub‑10 nM BTK inhibition.

BTK inhibitor Kinase selectivity Immuno-oncology

Cross‑Target Selectivity: BTK vs. Kinase Panel Profiling

When profiled against a panel of 20 kinases at 1 μM ATP, N‑(4‑(7‑methylimidazo[1,2‑a]pyridin‑2‑yl)phenyl)cinnamamide maintained >100‑fold selectivity for BTK over SRC, LCK, and JAK2 (IC₅₀ values >300 nM) [1]. In contrast, the unsubstituted imidazo[1,2‑a]pyridine‑cinnamamide core compound showed only 12‑fold selectivity over SRC (BTK IC₅₀ 22.1 nM, SRC IC₅₀ 265 nM) [2]. The enhanced selectivity of the 7‑methyl analog reduces off‑target kinase engagement, a property that is critical for both tool compound fidelity and therapeutic safety margins.

Kinase selectivity Selectivity profiling BTK inhibitor

NADPH Oxidase Inhibition: Divergent Redox‑Modulatory Activity

N‑(4‑(7‑methylimidazo[1,2‑a]pyridin‑2‑yl)phenyl)cinnamamide has been reported to inhibit NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production, with an IC₅₀ of 160 nM in a quantitative sandwich enzyme immunoassay [1]. In the same assay, the established NADPH oxidase inhibitor Apocynin exhibits an IC₅₀ of 10 μM, yielding a 62‑fold potency advantage for the target compound . This orthogonal redox‑modulatory mechanism is absent in canonical BTK inhibitors such as Ibrutinib (IC₅₀ for BTK 0.5 nM, no NADPH oxidase activity) [2].

NADPH oxidase ROS inhibition Inflammatory disease

Antimycobacterial Activity Against M. tuberculosis H37Rv

In a screen of 38 imidazo[1,2‑a]pyridine amide‑cinnamamide hybrids against M. tuberculosis H37Rv (microplate Alamar Blue assay), N‑(4‑(7‑methylimidazo[1,2‑a]pyridin‑2‑yl)phenyl)cinnamamide displayed a minimum inhibitory concentration (MIC) of 3.12 μg/mL [1]. The des‑methyl analog, lacking the 7‑methyl group, had an MIC of 12.5 μg/mL, a 4‑fold decrease in potency [2]. This structure‑activity relationship confirms that the 7‑methyl substitution significantly enhances antimycobacterial activity.

Antitubercular M. tuberculosis Imidazo[1,2‑a]pyridine hybrids

Optimal Application Scenarios for N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide


BTK‑Dependent B‑Cell Malignancy Research

The compound’s single‑digit nanomolar BTK inhibition (IC₅₀ 3.10 nM) and >100‑fold selectivity over SRC/LCK kinases make it a high‑fidelity chemical probe for dissecting BTK‑specific signaling in chronic lymphocytic leukemia (CLL) and mantle cell lymphoma models [1]. Researchers requiring stringent on‑target control should select this compound over less selective imidazo[1,2‑a]pyridine analogs.

Dual BTK/NADPH Oxidase Inhibition in Inflammatory Disease Models

In models of rheumatoid arthritis or inflammatory bowel disease where both B‑cell receptor signaling and ROS production drive pathology, the compound’s dual inhibition profile (BTK IC₅₀ 3.10 nM, NOX4 IC₅₀ 160 nM) provides a unique tool not achievable with Ibrutinib or Apocynin alone [1][2].

Antitubercular Hit‑to‑Lead Optimization

With an MIC of 3.12 μg/mL against M. tuberculosis H37Rv and a clear SAR advantage conferred by the 7‑methyl group, the compound serves as an advanced starting point for medicinal chemistry efforts targeting multidrug‑resistant TB [3].

Chemical Biology Probe for Kinase‑Redox Crosstalk

The unique combination of potent BTK inhibition and NADPH oxidase suppression enables studies of tyrosine kinase‑redox crosstalk in cellular systems, a niche that neither selective kinase inhibitors nor pure antioxidants can address [1][2].

Quote Request

Request a Quote for N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.